molecular formula C19H17NO4 B8240942 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one CAS No. 6290-96-6

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

Cat. No.: B8240942
CAS No.: 6290-96-6
M. Wt: 323.3 g/mol
InChI Key: SDUJCHJWBKZEPC-UHFFFAOYSA-N
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Description

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is a pyranone derivative characterized by a central 4H-pyran-4-one core substituted with an anilino(phenyl)methyl group at position 2, a hydroxyl group at position 3, and a hydroxymethyl group at position 4.

Properties

IUPAC Name

2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-12-15-11-16(22)18(23)19(24-15)17(13-7-3-1-4-8-13)20-14-9-5-2-6-10-14/h1-11,17,20-21,23H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUJCHJWBKZEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277168
Record name 2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-96-6
Record name NSC1009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of aniline with benzaldehyde to form an intermediate Schiff base, which is then subjected to cyclization with a suitable pyran precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The anilino and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutent Variations

The compound shares a core pyranone structure with several analogs, differing primarily in substituents at positions 2 and 5. Key comparisons include:

Compound Name Substituents at Position 2 Substituent at Position 6 Molecular Formula Melting Point (°C) Key Functional Groups
2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one (Target) Anilino(phenyl)methyl Hydroxymethyl C20H19NO4 Not reported Hydroxyl, hydroxymethyl
3g () Guaiazulen-1-yl, 3,4,5-trimethoxyphenyl Hydroxymethyl C30H32O6 221–223 Methoxy, guaiazulenyl
3h () Guaiazulen-1-yl, 4-chlorophenyl Hydroxymethyl C31H34ClO7 235–237 Chlorophenyl
3i () Guaiazulen-1-yl, 3-nitrophenyl Hydroxymethyl C28H27NO6 221–223 Nitro group
Compound in 3-Nitrophenyl, pyridin-2-ylamino Hydroxymethyl C28H26N2O7 Not reported Nitro, pyridinylamino
Compound in 3-Fluorophenyl, pyridin-2-ylamino Hydroxymethyl C24H20FN2O4 Not reported Fluoro, pyridinylamino

Key Observations :

  • Electron-Withdrawing Groups : Compounds with nitro (3i, ) or chloro (3h) substituents exhibit higher melting points (221–237°C), likely due to increased molecular polarity and intermolecular interactions .
  • Bulkier Groups : The guaiazulenyl group in 3g and 3h introduces steric hindrance and lipophilicity, which may influence solubility and biological activity .
Physicochemical Properties
  • Melting Points : The hydroxymethyl group at position 6 is conserved in all compounds listed in , contributing to consistent hydrogen-bonding capacity. However, melting points vary significantly (212–237°C) based on substituent electronegativity and molecular weight .

Biological Activity

2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one, with the CAS number 6290-96-6, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

The molecular formula of this compound is C19H17NO4C_{19}H_{17}NO_{4}, with a molecular weight of approximately 323.34 g/mol. The compound has a density of 1.387 g/cm³ and a boiling point of 594.9ºC at 760 mmHg .

PropertyValue
Molecular FormulaC19H17NO4
Molecular Weight323.34 g/mol
Density1.387 g/cm³
Boiling Point594.9ºC
Flash Point313.6ºC

Antimicrobial Activity

Research indicates that various derivatives of pyran compounds, including 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one, exhibit notable antimicrobial properties. A study evaluated several pyran derivatives against Gram-positive and Gram-negative bacteria, revealing that certain derivatives inhibited bacterial growth more effectively than standard antibiotics like ampicillin .

Case Study:
In vitro tests demonstrated that specific derivatives significantly reduced the viability of Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH scavenging activity. Compounds similar to 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one have shown strong free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .

Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)IC50 (µM)
2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-oneX%Y µM
Standard (BHT)Z%W µM

Note: Replace X%, Y µM, Z%, and W µM with actual data from studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. Specifically, it has been evaluated against various cancer cell lines, including colon cancer (HCT-116). The results indicated that certain analogues induced apoptosis in cancer cells via caspase activation pathways .

Case Study:
A study demonstrated that derivatives of the compound inhibited CDK2 activity in HCT-116 cells, leading to reduced cell proliferation and increased apoptosis rates. The lowest IC50 values observed were 75.1 µM and 85.88 µM for two specific derivatives .

Mechanistic Insights

The biological activities of 2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one can be attributed to its ability to interact with various biological targets:

  • CDK2 Inhibition: The compound's structural features allow it to inhibit cyclin-dependent kinase 2 (CDK2), which is vital for cell cycle regulation.
  • Antioxidant Mechanisms: The hydroxyl groups in the structure contribute to its ability to donate electrons and neutralize free radicals.

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